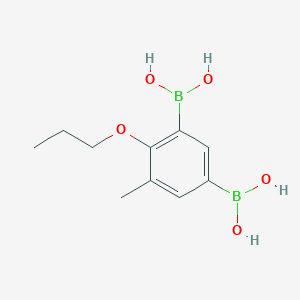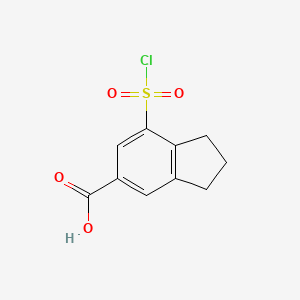
7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid
Overview
Description
The compound is a derivative of indene, which is a polycyclic hydrocarbon. It has a chlorosulfonyl group (-SO2Cl) and a carboxylic acid group (-COOH) attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chlorosulfonyl compounds are generally prepared by treating the corresponding hydroxyl compounds with chlorosulfonic acid . The carboxylic acid group could potentially be introduced through various functional group interconversion reactions .Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a fused ring system characteristic of indene, with a chlorosulfonyl group and a carboxylic acid group attached. The chlorosulfonyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
Chlorosulfonyl compounds are known to be highly reactive. They can react violently with water and are incompatible with strong bases, alcohols, and many other classes of organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. Chlorosulfonyl compounds are typically colorless, fuming liquids that are highly reactive . Carboxylic acids are polar and can participate in hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
- Preparation of Specific Compounds : Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid was prepared involving reduction, regiosselective deprotonation, methylation, and selenation (Kiely, 1991).
- Key Intermediate in Pesticide Production : 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate of pesticide Indoxacarb, was synthesized through a series of reactions starting from 3-chloropropionyl chloride (Li-Xia Jing, 2012).
- Conversion into Chlorosulfonyl Derivatives : Direct reaction of methyl 3-allylsalicylate with chlorosulfonic acid yielded methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide (Qaisi et al., 2004).
Applications in Corrosion Inhibition and Other Areas
- Corrosion Inhibition : Indanone derivatives including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid showed good inhibiting properties for mild steel corrosion in hydrochloric acid solution (Saady et al., 2018).
- Insecticidal Activity : Semicarbazone derivatives with the structure of indene were synthesized, showing good insecticidal activity. One of the derivatives even exhibited higher activity than Indoxacarb (Qu Jing-ping, 2013).
- Synthesis of Acid Derivatives : Synthesis of 3-oxo-1H-indene-1-carboxylic acid derivatives was achieved from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid through bromination and dehydrobromination (Yang Li-jian, 2013).
Additional Research Insights
- Organic Salts Synthesis : Organic acid-base adducts were prepared involving acidic components and bis(benzimidazole), demonstrating complex supramolecular architectures (Shouwen Jin et al., 2014).
- Analgesic Agents : Synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids showed potent analgesic activity with low gastric irritancy (Boyle et al., 1986).
Safety and Hazards
properties
IUPAC Name |
7-chlorosulfonyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c11-16(14,15)9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAURUXLBQZWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid | |
CAS RN |
1183437-92-4 | |
| Record name | 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



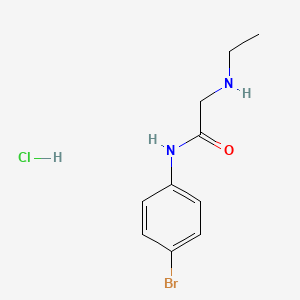
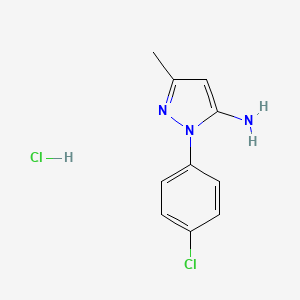
![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)
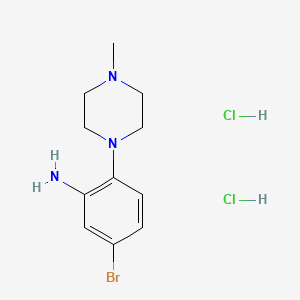

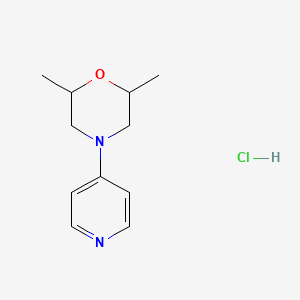
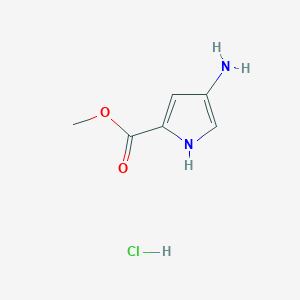
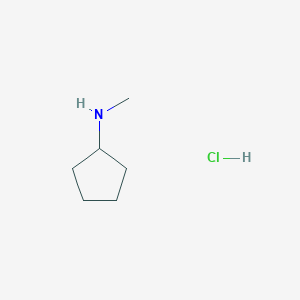
![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)



![4-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B1419352.png)
